4-Amino-N,N-diethylbenzenesulfonamide

Description

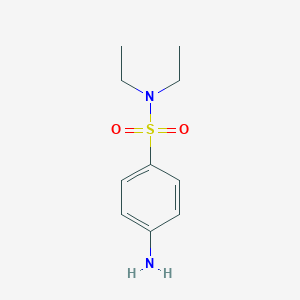

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFVELCIFWEGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168964 | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1709-39-3 | |

| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1709-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT38BKB2T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N,N-diethylbenzenesulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-diethylbenzenesulfonamide, a member of the sulfonamide class of compounds, is a significant molecule in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine, a benzene ring, and a diethylsulfonamide group, serves as a versatile scaffold for the development of various therapeutic agents. Sulfonamides are known for a wide range of biological activities, including antibacterial, anticonvulsant, and antioxidant properties.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.

Molecular Structure and Identification

The core structure of this compound consists of a central benzene ring substituted at the 1-position with an N,N-diethylsulfonamide group and at the 4-position with an amino group.

| Identifier | Value |

| IUPAC Name | 4-amino-N,N-diethylbenzene-1-sulfonamide[2] |

| CAS Number | 1709-39-3[3] |

| Molecular Formula | C₁₀H₁₆N₂O₂S[4][5] |

| Molecular Weight | 228.32 g/mol [4][5] |

| SMILES | CCN(CC)S(=O)(=O)c1ccc(N)cc1[4] |

| InChIKey | LTFVELCIFWEGGA-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in drug development and research, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Melting Point | 105-106°C | [5] |

| Form | Solid | [6] |

| Hazard | Irritant | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of a compound. While a complete, dedicated spectrum for this specific molecule is not publicly available, characteristic shifts and bands for its functional groups can be inferred from data on closely related sulfonamide derivatives.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two ethyl groups, and the protons of the primary amine. The aromatic protons would appear as two doublets in the aromatic region (approx. 6.5-7.7 ppm). The CH₂ protons of the diethylamino group would present as a quartet, and the CH₃ protons as a triplet. The NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfonamide group being the most deshielded. Signals for the CH₂ and CH₃ carbons of the ethyl groups would be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching (amine): Two bands in the range of 3300-3500 cm⁻¹, characteristic of a primary aromatic amine.[7]

-

S=O stretching (sulfonamide): Strong, characteristic asymmetric and symmetric stretching vibrations typically found around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[7]

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.[7]

-

S-N stretching: A band in the region of 914-895 cm⁻¹.[7]

Synthesis and Experimental Protocols

The synthesis of sulfonamides often involves a multi-step process. A common and logical synthetic route to this compound would start from a more readily available precursor like 4-acetamidobenzenesulfonyl chloride.

General Synthesis Protocol

This protocol describes a two-step synthesis involving the reaction of a protected aminobenzenesulfonyl chloride with diethylamine, followed by deprotection.

Step 1: N-Sulfonylation

-

Reactants: 4-Acetamidobenzenesulfonyl chloride and diethylamine.

-

Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure: Dissolve 4-acetamidobenzenesulfonyl chloride in the chosen solvent. Cool the solution in an ice bath (0-5°C). Add diethylamine dropwise to the stirred solution. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct. Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the intermediate, N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide.

Step 2: Hydrolysis (Deacetylation)

-

Reactant: N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide.

-

Conditions: Acidic or basic hydrolysis. For acid hydrolysis, the intermediate is refluxed in an aqueous solution of a strong acid like HCl.

-

Procedure: The acetamide intermediate is suspended in aqueous HCl (e.g., 6M) and heated to reflux for several hours. The reaction progress is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

- 1. researchgate.net [researchgate.net]

- 2. 4-amino-N,N-diethylbenzene-1-sulfonamide | C10H16N2O2S | CID 95067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 1709-39-3 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. scialert.net [scialert.net]

An In-depth Technical Guide to the Physical Characteristics of 4-Amino-N,N-diethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Amino-N,N-diethylbenzenesulfonamide, a sulfonamide compound of interest to researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for their determination, and a standardized workflow for the characterization of such organic compounds.

Core Physical and Chemical Properties

This compound is a substituted aromatic sulfonamide. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 228.31 g/mol | [3] |

| Melting Point | 105-106 °C | [1] |

| Boiling Point | Not experimentally determined. Predicted values may be obtained using computational models. | |

| Solubility (in water) | 34.2 µg/mL | [3] |

| pKa | Not experimentally determined. Predicted based on related sulfonamide structures.[4][5][6][7][8] | |

| CAS Number | 1709-39-3 | [3] |

Experimental Protocols

Accurate determination of the physical characteristics of this compound is crucial for its application in research and development. The following sections detail the standard experimental methodologies for measuring its key properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which the solid phase of a substance transitions to the liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The recorded range between the onset and completion of melting is reported as the melting point.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its formulation and application.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a vial.

-

The vial is sealed and placed in a constant temperature shaker or water bath to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

-

The solubility is expressed in units such as g/100mL or mg/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, it is crucial for understanding its ionization state at different pH values.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For sulfonamides, the pKa can be determined by monitoring changes in a physical property, such as UV absorbance or chromatographic retention time, as a function of pH.

Apparatus:

-

pH meter

-

UV-Vis spectrophotometer or HPLC system with a photodiode array (PDA) detector

-

Buffer solutions of varying pH

-

Volumetric flasks and pipettes

Procedure (using UV-Vis Spectrophotometry):

-

A stock solution of this compound is prepared in a suitable solvent.

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Aliquots of the stock solution are added to each buffer solution to create a set of solutions with the same compound concentration but different pH values.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH.

-

The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Characterization Workflow

The overall process for the physical and chemical characterization of a newly synthesized or obtained batch of this compound follows a logical progression to confirm its identity and purity.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound [stenutz.eu]

- 3. Buy this compound | 1709-39-3 [smolecule.com]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

Technical Guide: Physicochemical Properties of 4-Amino-N,N-diethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting point and solubility of 4-Amino-N,N-diethylbenzenesulfonamide (CAS RN: 1709-39-3). This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering clearly presented data and detailed experimental methodologies.

Core Physicochemical Data

The following tables summarize the key physical properties of this compound.

Table 1: Melting Point of this compound

| Property | Value | Source(s) |

| Melting Point | 105-106°C | [1] |

| Melting Point | 105.65°C | [2] |

Table 2: Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Slightly soluble to insoluble | The presence of a polar amino group and sulfonamide group may contribute to some water solubility, but the diethyl and benzene groups are hydrophobic, likely limiting solubility. Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the molar mass of the amine due to the larger hydrophobic alkyl part[3]. |

| Organic Solvents (e.g., alcohol, ether, benzene) | Soluble | Amines are generally soluble in organic solvents[3]. |

| Acetone, Glycerin, Hydrochloric Acid, Boiling Water, Caustic Solutions | Potentially Soluble | The related compound, 4-aminobenzenesulfonamide, is soluble in these solvents[4]. |

| Chloroform, Ether, Petroleum Ether, Benzene | Potentially Insoluble | The related compound, 4-aminobenzenesulfonamide, is almost insoluble in these solvents[4]. |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup (Mel-Temp): The packed capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[7]

Apparatus:

-

Analytical balance

-

Flasks with stoppers

-

Constant temperature shaker bath

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of the desired solvent (e.g., water, ethanol).

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe. A filter is immediately attached to the syringe to remove any undissolved solid particles as the solution is dispensed into a clean vial.

-

Dilution (if necessary): The clear, saturated solution may need to be diluted with the solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: The concentration of this compound in the diluted solution is determined using a calibrated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L or mol/L.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]

- 4. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide | C10H17N3O2S | CID 203438 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of N,N-diethyl-substituted Sulfonamides

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N,N-diethyl-substituted sulfonamides, a class of compounds demonstrating significant potential in various therapeutic areas. This document collates quantitative data, details key experimental methodologies, and visualizes complex biological pathways and experimental workflows to support ongoing research and development efforts in medicinal chemistry.

Core Biological Activities

N,N-diethyl-substituted sulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities, most notably as antibacterial, anticancer, and enzyme-inhibiting agents. The presence of the N,N-diethylsulfonamide moiety often influences the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced potency and selectivity.

Antibacterial Activity

N,N-diethyl-substituted sulfonamides have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the production of tetrahydrofolate, an essential cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.

Quantitative Antibacterial Data

The antibacterial efficacy of various N,N-diethyl-substituted sulfonamides is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | 12.5 | Streptomycin | - |

| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide | Escherichia coli | 12.5 | Streptomycin | - |

| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide | Staphylococcus aureus | 25 | Streptomycin | - |

| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide | Escherichia coli | - | Streptomycin | - |

| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide | Staphylococcus aureus | - | Streptomycin | - |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test N,N-diethyl-substituted sulfonamide compounds

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

McFarland 0.5 turbidity standard

Procedure:

-

Preparation of Bacterial Inoculum:

-

Select 3-5 morphologically similar colonies from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Sulfonamide Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to achieve a range of desired concentrations.

-

Include a positive control well (no drug) and a negative control well (no bacteria).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.

-

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

The following diagram illustrates the mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Anticancer Activity

A growing body of evidence highlights the potential of N,N-diethyl-substituted sulfonamides as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of carbonic anhydrases, which are often overexpressed in tumors, and the induction of cell cycle arrest.

Quantitative Anticancer Data

The anticancer activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2,5-Dichlorothiophene-3-sulfonamide (derivative) | HeLa | 7.2 ± 1.12 | Cisplatin | - |

| MDA-MB-231 | 4.62 ± 0.13 | Doxorubicin | - | |

| MCF-7 | 7.13 ± 0.13 | - | - | |

| N-ethyl toluene-4-sulphonamide (derivative) | HeLa | 10.9 ± 1.01 | Cisplatin | - |

| MDA-MB-231 | 19.22 ± 1.67 | Doxorubicin | - | |

| MCF-7 | 12.21 ± 0.93 | - | - | |

| Novel Sulfonamide Derivative (Compound 6) | HCT-116 | 3.53 | Doxorubicin | - |

| HepG-2 | 3.33 | Doxorubicin | - | |

| MCF-7 | 4.31 | Doxorubicin | - | |

| Novel Sulfonamide Derivative (Compound 15) | HCT-116 | 3.66 | Doxorubicin | - |

| HepG-2 | 3.31 | Doxorubicin | - | |

| MCF-7 | 4.29 | Doxorubicin | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test N,N-diethyl-substituted sulfonamide compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15-30 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Signaling Pathway: Potential Anticancer Mechanisms

The anticancer activity of sulfonamides is multifaceted. One key mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to intracellular acidification and apoptosis. Another proposed mechanism is the induction of cell cycle arrest, preventing cancer cells from proliferating.

Enzyme Inhibition

Beyond their established roles, N,N-diethyl-substituted sulfonamides are being investigated as inhibitors of various enzymes implicated in disease pathogenesis. Notably, their ability to inhibit carbonic anhydrases and vascular endothelial growth factor receptor 2 (VEGFR-2) is of significant interest.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds against specific enzymes is determined by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

| Compound Class | Target Enzyme | Inhibition Metric | Value (nM) |

| Aromatic Sulfonamides | Carbonic Anhydrase II | Ki | 8.8 - 4975 |

| Aromatic Sulfonamides | Carbonic Anhydrase IX | Ki | 5.4 - 653 |

| Aromatic Sulfonamides | Carbonic Anhydrase XII | Ki | 5.4 - 653 |

| N-methylated isatin analogs | VEGFR-2 | IC50 | 30.10 - 63.40 |

Note: Data for general sulfonamide classes are presented; specific data for N,N-diethyl-substituted analogs in these assays are an active area of research.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for determining the inhibitory activity of a compound against a target enzyme is outlined below. This protocol can be adapted for specific enzymes like carbonic anhydrase or VEGFR-2.

Materials:

-

Purified target enzyme (e.g., Carbonic Anhydrase II, VEGFR-2)

-

Substrate for the enzyme (e.g., p-nitrophenyl acetate for CA)

-

Test N,N-diethyl-substituted sulfonamide compounds

-

Appropriate buffer solution

-

96-well microtiter plates

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in a suitable buffer.

-

Prepare a stock solution of the substrate.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations.

-

Include a control with no inhibitor and a blank with no enzyme.

-

Pre-incubate the plate to allow the compound to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

Synthesis Workflow

The synthesis of N,N-diethyl-substituted sulfonamides typically involves the reaction of a sulfonyl chloride with diethylamine. The following diagram provides a general overview of this synthetic route.

Conclusion

N,N-diethyl-substituted sulfonamides represent a promising class of compounds with diverse and potent biological activities. Their demonstrated antibacterial and anticancer properties, coupled with their potential as enzyme inhibitors, make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new therapeutic agents based on this versatile chemical scaffold. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles for clinical applications.

Potential Pharmacological Effects of 4-Amino-N,N-diethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N,N-diethylbenzenesulfonamide is a member of the sulfonamide class of chemical compounds, a well-established pharmacophore in drug discovery. While specific quantitative data for this particular molecule is limited in publicly available literature, its structural features suggest two primary areas of potential pharmacological activity: antibacterial action and inhibition of carbonic anhydrase enzymes. This technical guide provides an in-depth overview of these potential effects, drawing upon data from structurally related sulfonamides to infer likely biological activity. Detailed experimental protocols for assessing these pharmacological effects are provided, alongside visualizations of the relevant signaling pathways and experimental workflows.

Potential Pharmacological Effects

Based on its chemical structure, this compound is predicted to exhibit the following pharmacological effects:

-

Antibacterial Activity: As a sulfonamide, the compound is a structural analog of p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in many bacteria. Competitive inhibition of the enzyme dihydropteroate synthase (DHPS) is the hallmark mechanism of action for this class of antibiotics.

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a key zinc-binding group that can effectively inhibit various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes.

Quantitative Data (from Structurally Related Compounds)

Table 1: Antibacterial Activity of Structurally Related Sulfonamides

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N,N-diethyl-2-(phenylmethylsulfonamido) propanamide | Escherichia coli | 12.5 | [1] |

| N,N-diethyl-2-(phenylmethylsulfonamido) propanamide | Staphylococcus aureus | 100 | [1] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (MRSA) | - | [2] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | - | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Table 2: Carbonic Anhydrase Inhibition by Structurally Related Benzenesulfonamides

| Compound/Derivative | CA Isoform | Ki (nM) | Reference |

| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA I | >1000 | [4] |

| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA II | 10.2 | [4] |

| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA IV | 89.4 | [4] |

| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA XII | 5.8 | [4] |

| 4-substituted diazobenzenesulfonamides | CA I | nanomolar affinities | [5] |

| N-aryl-β-alanine derivatives | CA II | better affinity | [5] |

Note: Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[6]

Materials:

-

This compound

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Substrate Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a specific carbonic anhydrase isoform.

Materials:

-

This compound

-

Human carbonic anhydrase (e.g., hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

Sterile 96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 400 nm

-

Pipettes and sterile tips

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare a solution of the carbonic anhydrase isoform in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the enzyme solution.

-

Include a control well with the enzyme and buffer but no inhibitor.

-

Include a blank well with buffer and substrate but no enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time. The product, p-nitrophenol, is yellow.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Signaling Pathways and Experimental Workflows

Proposed Antibacterial Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for sulfonamide antibiotics, which is the inhibition of the folic acid synthesis pathway in bacteria.

Proposed Carbonic Anhydrase Inhibition Mechanism

The diagram below depicts the general mechanism of carbonic anhydrase inhibition by sulfonamides. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, preventing the binding of the natural substrate, carbon dioxide.

Experimental Workflow for Pharmacological Screening

The following workflow outlines the logical progression of experiments to evaluate the potential pharmacological effects of this compound.

References

- 1. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idexx.dk [idexx.dk]

- 4. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-N,N-diethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N,N-diethylbenzenesulfonamide, a member of the sulfonamide class of compounds, represents a molecule of interest within medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, with a focus on its synthesis, physicochemical properties, and biological activities. The information is presented to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction and Historical Context

The journey of sulfonamide-based drugs began with the groundbreaking discovery of Prontosil in the 1930s, which was found to be metabolized in the body to the active antibacterial agent, sulfanilamide.[1][2] This discovery, spearheaded by Gerhard Domagk, ushered in the era of chemotherapy and led to the synthesis of thousands of sulfonamide derivatives.[1][2] The core sulfanilamide structure was subsequently modified to develop compounds with a wide range of therapeutic applications beyond antibacterial action.

Research into the side effects of these early sulfonamides led to the development of diuretics and antidiabetic agents.[1] While the specific discovery of this compound is not prominently documented in seminal historical accounts, its structure places it within the class of N,N-disubstituted sulfanilamides. The exploration of such derivatives was a natural progression in the structure-activity relationship (SAR) studies of sulfonamides, aiming to modulate properties such as solubility, potency, and target selectivity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂S | PubChem |

| Molecular Weight | 228.31 g/mol | PubChem |

| Melting Point | 105-106 °C | Matrix Scientific |

| CAS Number | 1709-39-3 | ChemicalBook |

| Appearance | Solid | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for sulfonamide formation. The most common strategy involves the reaction of a substituted benzenesulfonyl chloride with a secondary amine. Two plausible synthetic routes are outlined below.

Route 1: From Acetanilide

This route involves the protection of the aniline amino group, followed by chlorosulfonation, reaction with diethylamine, and subsequent deprotection.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols: 4-Amino-N,N-diethylbenzenesulfonamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-diethylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Structurally, it features a benzene ring substituted with a sulfonamide group and an amino group. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, bestowing upon this compound significant potential in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as a lead compound or building block in medicinal chemistry and pharmacology.

The primary areas of investigation for sulfonamide derivatives include antimicrobial, carbonic anhydrase inhibition, and anticancer applications.[2][3][4] The diethyl substitution on the sulfonamide nitrogen can influence the compound's physicochemical properties, such as lipophilicity and solubility, potentially affecting its pharmacokinetic profile and biological activity.[1]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1709-39-3 | [5] |

| Molecular Formula | C10H16N2O2S | [5] |

| Molecular Weight | 228.32 g/mol | [5] |

| Melting Point | 105-106 °C | [5] |

| Appearance | Solid | |

| SMILES | CCN(CC)S(=O)(=O)c1ccc(N)cc1 |

Applications in Drug Discovery

Antimicrobial Drug Discovery

Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides impede bacterial growth and replication.

Putative Mechanism of Action:

References

- 1. Buy this compound | 1709-39-3 [smolecule.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Amino-N,N-diethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-diethylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, requires stringent purity control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates by separating the main compound from any process-related impurities and degradation products.

This application note provides a detailed protocol for the determination of the purity of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The method is designed to separate this compound from its potential impurities and degradation products.

Potential Impurities and Degradation Products:

Based on the synthesis route and forced degradation studies of related sulfonamides, the following potential impurities and degradation products are considered:

-

Process-Related Impurities:

-

4-Aminobenzenesulfonamide: A potential starting material or byproduct.

-

N-Ethyl-4-aminobenzenesulfonamide: A potential byproduct of incomplete diethylation.

-

Unreacted Starting Materials and Intermediates: Depending on the specific synthetic pathway.

-

-

Degradation Products:

-

4-Hydroxy-N,N-diethylbenzenesulfonamide: Resulting from hydrolysis of the amino group.

-

Oxidized derivatives: Arising from oxidative stress.

-

Experimental Protocols

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte and its impurities have significant absorbance.

Equipment and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

-

Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).

-

Sample Solution Preparation (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% (for n=6) |

Purity and Impurity Profile

| Compound | Retention Time (min) (Approx.) | Relative Retention Time | Response Factor (if known) | Specification Limit |

| 4-Aminobenzenesulfonamide | 4.5 | 0.38 | ≤ 0.1% | |

| N-Ethyl-4-aminobenzenesulfonamide | 7.2 | 0.60 | ≤ 0.1% | |

| This compound | 12.0 | 1.00 | 1.00 | ≥ 99.5% |

| Unknown Impurity 1 | 1.00 | ≤ 0.1% | ||

| Total Impurities | ≤ 0.5% |

Visualizations

Experimental Workflow

Caption: Figure 1: HPLC Analysis Workflow for Purity Determination.

Method Validation Parameters

Caption: Figure 2: Key HPLC Method Validation Parameters.

Application Notes and Protocols: 1H and 13C NMR Characterization of 4-Amino-N,N-diethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Amino-N,N-diethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules.[1] This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for their determination.

Predicted NMR Spectral Data

Due to the absence of readily available experimental spectra for this compound, the following tables present predicted chemical shift (δ) values. These predictions are based on the analysis of structurally related compounds, including N,N-diethyl-4-methylbenzenesulfonamide, 4-amino-N,N-dimethyl-benzenesulfonamide, and other substituted benzenesulfonamides.[2][3] The actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| -CH₃ (ethyl) | ~1.1 | Triplet | ~7 Hz | 6H |

| -CH₂- (ethyl) | ~3.2 | Quartet | ~7 Hz | 4H |

| -NH₂ (amino) | ~4.0-5.0 | Broad Singlet | - | 2H |

| Ar-H (ortho to -NH₂) | ~6.6 | Doublet | ~8-9 Hz | 2H |

| Ar-H (ortho to -SO₂NR₂) | ~7.5 | Doublet | ~8-9 Hz | 2H |

Note: The chemical shift of the -NH₂ protons can be highly variable and may exchange with D₂O.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~42 |

| Ar-C (ortho to -NH₂) | ~113 |

| Ar-C (ipso to -SO₂NR₂) | ~128 |

| Ar-C (ortho to -SO₂NR₂) | ~129 |

| Ar-C (ipso to -NH₂) | ~152 |

Experimental Protocols

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5]

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can affect the chemical shifts.[6]

-

Concentration:

-

Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4] e. Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.

3.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃ (or other appropriate deuterated solvent)

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

3.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃ (or other appropriate deuterated solvent)

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Analysis and Interpretation

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Chemical Shift (δ): Correlate the observed chemical shifts with the predicted values in Tables 1 and 2 to assign peaks to the respective protons and carbons in the molecule.

-

Integration: In the ¹H NMR spectrum, the integration of the peaks should correspond to the number of protons in each environment.

-

Multiplicity and Coupling Constants (J): Analyze the splitting patterns in the ¹H NMR spectrum to determine the connectivity of adjacent protons. For example, the quartet of the -CH₂- group and the triplet of the -CH₃ group in the diethylamino moiety are characteristic.

Visualizations

Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Structural Correlation of NMR Signals

Caption: Predicted NMR signal correlations for the molecular structure.

References

- 1. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]

- 2. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 1709-39-3 [chemicalbook.com]

- 8. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]

Application of 4-Amino-N,N-diethylbenzenesulfonamide Analogs in Carbonic Anhydrase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are crucial in a multitude of physiological processes, including pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis. In humans, various CA isoforms have been identified, and their dysregulation has been implicated in a range of pathologies such as glaucoma, epilepsy, obesity, and cancer.[1][2] Consequently, the development of isoform-selective CA inhibitors is a significant focus of contemporary drug discovery.

The primary sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, leading to potent inhibition.[1] A vast number of CA inhibitors are based on the benzenesulfonamide scaffold, where modifications to the aromatic ring and the amino group are systematically explored to enhance potency and achieve isoform selectivity. This is often referred to as the "tail approach," where diverse chemical moieties are appended to the core structure to interact with regions of the active site outside the immediate vicinity of the zinc ion.[1]

While 4-Amino-N,N-diethylbenzenesulfonamide itself is not a primary precursor for CA inhibitors due to its disubstituted sulfonamide group, which impedes the critical interaction with the catalytic zinc ion, its structural analogs, particularly 4-aminobenzenesulfonamide (sulfanilamide) and its derivatives, are foundational in the synthesis of a wide array of potent carbonic anhydrase inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of CA inhibitors based on the 4-aminobenzenesulfonamide scaffold, which can be conceptually applied to the design of novel inhibitors.

General Synthetic Strategies

The synthesis of 4-aminobenzenesulfonamide-based carbonic anhydrase inhibitors typically involves the modification of the 4-amino group. Common synthetic transformations include acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases, followed by further heterocyclization reactions.

Logical Workflow for Synthesis and Evaluation

Caption: General workflow from synthesis to biological evaluation of 4-aminobenzenesulfonamide-based carbonic anhydrase inhibitors.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The following tables summarize the inhibition data (Kᵢ in nM) for various classes of 4-aminobenzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. Acetazolamide (AAZ) is a clinically used CA inhibitor included for comparison.

Table 1: N-Aryl-β-Alanine and Diazobenzenesulfonamide Derivatives [1]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VI (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |

| 5 | >10000 | 830 | 8800 | 1000 | 3300 | >10000 |

| 6 | 1110 | 670 | 6600 | 1100 | 2000 | >10000 |

| 18 | 1670 | 670 | 5800 | 1200 | 2500 | >10000 |

| 31 | 6 | 120 | 2000 | 110 | 1500 | 110 |

| AAZ | 250 | 12 | 900 | 70 | 37 | 35 |

Table 2: Dipeptide-Sulfonamide Conjugates [3]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Compound A | 125.3 | 8.9 | 108.6 | 6.8 |

| Compound B | 98.4 | 5.2 | 89.7 | 5.1 |

| Compound C | 156.7 | 12.1 | 123.4 | 9.3 |

| AAZ | 250 | 12 | 74 | 5.7 |

Table 3: Pyrazole and Pyridazinecarboxamide Derivatives [4]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4c | 724.3 | 435.2 | 8.5 | 61.3 |

| 5b | 438.5 | 112.8 | 15.6 | 125.7 |

| 10d | 1356.2 | 34.7 | 125.4 | 235.6 |

| 15 | 725.7 | 3.3 | 6.1 | 80.5 |

| AAZ | 250 | 12.1 | 25.8 | 5.7 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-β-Alanine Derivatives Containing a Primary Sulfonamide Group[1]

This protocol describes a general method for the synthesis of N-aryl-β-alanine derivatives starting from 4-aminobenzenesulfonamide.

Materials:

-

4-aminobenzenesulfonamide

-

Appropriate acrylic acid ester

-

Solvent (e.g., ethanol, propan-2-ol)

-

Catalyst (e.g., piperidine)

-

Hydrazine hydrate

-

Appropriate diketone or other cyclizing agent

-

Acids and bases for pH adjustment and catalysis (e.g., HCl, H₂SO₄, NaOH)

Procedure:

-

Michael Addition: A mixture of 4-aminobenzenesulfonamide (1 equivalent), the appropriate acrylic acid ester (1.1 equivalents), and a catalytic amount of piperidine in ethanol is heated under reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified to yield the corresponding β-alanine ester derivative.

-

Hydrazide Formation: The ester obtained in the previous step is dissolved in propan-2-ol, and hydrazine hydrate (excess) is added. The mixture is heated under reflux for several hours. Upon cooling, the hydrazide precipitates and is collected by filtration.

-

Heterocycle Formation: The hydrazide (1 equivalent) is reacted with a suitable diketone (e.g., 2,4-pentanedione) or other cyclizing agent in a suitable solvent (e.g., propan-2-ol) in the presence of an acid catalyst (e.g., concentrated HCl) under reflux to form the final heterocyclic derivative.[1]

-

Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by a primary sulfonamide.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay for Inhibition Constant (Kᵢ) Determination[5][6]

This protocol outlines the determination of inhibitory potency of the synthesized compounds against various CA isoforms.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Synthesized inhibitor compounds

-

Acetazolamide (standard CA inhibitor)

-

HEPES buffer (pH 7.4)

-

CO₂-saturated water

-

Phenol red indicator

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare stock solutions of the synthesized inhibitors and acetazolamide in a suitable solvent (e.g., DMSO). Prepare a solution of the CA isoenzyme in HEPES buffer. Prepare a solution of the pH indicator (phenol red) in the same buffer.

-

Assay: The assay is based on monitoring the pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength. The initial rates of the reaction are determined from the slope of the absorbance versus time curve.

-

Kᵢ Determination: The enzyme activity is measured at various concentrations of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

The 4-aminobenzenesulfonamide scaffold is a cornerstone in the design and synthesis of potent carbonic anhydrase inhibitors. By employing various synthetic strategies to modify the 4-amino group, a diverse range of derivatives with varying potencies and isoform selectivities can be achieved. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug development to synthesize and evaluate novel CA inhibitors. While this compound is not a direct precursor, the principles outlined can inspire the design of new inhibitor classes. Future research in this area will likely focus on the development of inhibitors with enhanced isoform selectivity to minimize off-target effects and improve therapeutic outcomes.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-alkylation of 4-aminobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of 4-aminobenzenesulfonamides is a critical transformation in medicinal chemistry, leading to the synthesis of a wide array of compounds with significant biological activities, including antibacterial, and anticancer properties. The primary challenge in the N-alkylation of this scaffold lies in the chemoselective alkylation of the sulfonamide nitrogen over the more nucleophilic aromatic amino group. This document provides detailed protocols for several effective methods to achieve selective N-alkylation of 4-aminobenzenesulfonamides.

Three primary strategies are outlined:

-

Selective N-Alkylation with Alcohols using a Ruthenium Catalyst: A modern and highly selective method that utilizes alcohols as alkylating agents, offering a green and efficient route.[1][2]

-

N-Alkylation of Boc-Protected 4-aminobenzenesulfonamide: A robust two-step approach involving the protection of the aromatic amine with a tert-butyloxycarbonyl (Boc) group, followed by N-alkylation of the sulfonamide and subsequent deprotection.[3][4] This strategy can be employed with traditional alkylating agents like alkyl halides or through the Mitsunobu reaction.

-

Direct N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis: A method that can be optimized to favor sulfonamide alkylation by carefully selecting reaction conditions and catalysts.[5][6]

These protocols offer a range of options to accommodate various substrates and laboratory capabilities. The choice of method will depend on factors such as the nature of the alkylating agent, desired scale, and functional group tolerance.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective N-Alkylation of 4-Aminobenzenesulfonamides

| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Ru-Catalyzed Alkylation | Alcohols | [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] | - | Toluene | 110 | 85-95 | [1][2] |

| Boc-Protection then Alkylation with Alkyl Halide | Alkyl Halides | - | K₂CO₃ | DMF | 25-60 | 70-90 (alkylation step) | [7] |

| Boc-Protection then Mitsunobu Reaction | Alcohols | PPh₃, DIAD/DEAD | - | THF | 0 - 25 | 60-80 | [4][8] |

| Phase-Transfer Catalysis | Alkyl Halides | Tetrabutylammonium bromide (TBAB) | K₂CO₃/KOH | Toluene/Water | 25-80 | 50-75 | [5][6] |

Experimental Protocols

Protocol 1: Selective N-Alkylation with Alcohols using a Ruthenium Catalyst

This protocol describes the selective N-alkylation of 4-aminobenzenesulfonamide with an alcohol, catalyzed by a ruthenium complex.[1][2]

Materials:

-

4-Aminobenzenesulfonamide

-

Alcohol (e.g., benzyl alcohol)

-

[(p-Cymene)Ru(2,2'-bpyO)(H₂O)] catalyst

-

Toluene

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk tube, add 4-aminobenzenesulfonamide (1.0 mmol), the alcohol (1.2 mmol), and the ruthenium catalyst (0.02 mmol, 2 mol%).

-

Add toluene (5 mL) to the tube.

-

Seal the tube and stir the mixture at 110 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-alkylated 4-aminobenzenesulfonamide.

Protocol 2: N-Alkylation via Boc-Protection and Deprotection

This two-stage protocol involves the protection of the aromatic amine, followed by N-alkylation of the sulfonamide, and subsequent deprotection.

Stage 1: Boc-Protection of 4-Aminobenzenesulfonamide

Materials:

-

4-Aminobenzenesulfonamide

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard glassware

Procedure:

-

Dissolve 4-aminobenzenesulfonamide (1.0 mmol) in DCM or THF (10 mL).

-

Add TEA (1.5 mmol) or an aqueous solution of NaOH (1.5 mmol).

-

Add (Boc)₂O (1.1 mmol) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide.

Stage 2A: N-Alkylation with Alkyl Halide [7]

Materials:

-

N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard glassware

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide (1.0 mmol) in DMF (5 mL).

-

Add K₂CO₃ (1.5 mmol) or Cs₂CO₃ (1.2 mmol).

-

Add the alkyl halide (1.2 mmol) dropwise at room temperature.

-

Stir the mixture at room temperature or heat to 60 °C for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-alkylated, Boc-protected product.

Stage 2B: Mitsunobu Reaction [4][8]

Materials:

-

N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide

-

Alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide (1.0 mmol), the alcohol (1.2 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the reaction mixture and purify by column chromatography to isolate the N-alkylated, Boc-protected product.

Stage 3: Boc-Deprotection [3]

Materials:

-

N-alkylated, Boc-protected 4-aminobenzenesulfonamide

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Standard glassware

Procedure:

-

Dissolve the N-alkylated, Boc-protected compound (1.0 mmol) in DCM (5 mL).

-

Add TFA (5-10 equivalents) or a 4M solution of HCl in dioxane (5-10 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary to obtain the final N-alkyl-4-aminobenzenesulfonamide.

Protocol 3: Direct N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis